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Compound of Interest

Compound Name: 2-Bromo-4'-phenylacetophenone

CAS No.: 135-73-9

Cat. No.: B085669 Get Quote

Chemical Profile & Strategic Utility[1][2][3]
2-Bromo-4'-phenylacetophenone (also known as ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

-bromo-4-phenylacetophenone or 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone) is a lachrymatory

-haloketone.[1][3] It serves as a "linchpin" electrophile in organic synthesis, primarily used to
install the 4-biphenylcarbonyl moiety.[1][2][4]
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Parameter Detail

CAS Number 135-73-9

IUPAC Name 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one

Molecular Formula
ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

Molecular Weight 275.14 g/mol

Appearance Crystalline solid (White to pale yellow)

Melting Point 123–125 °C

Solubility
Soluble in

, DCM, THF; slightly soluble in alcohols.[1][5]

Synthesis & Purification Context
Understanding the synthesis is prerequisite to interpreting the spectral data, as the most

common impurities are the starting material (4-acetylbiphenyl) and the over-brominated

byproduct (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

-dibromo species).[1]

Reaction Pathway
The standard industrial and laboratory preparation involves the electrophilic ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-bromination of 4-acetylbiphenyl.[1][4] While liquid bromine (ngcontent-ng-c1989010908=""
_nghost-ng-c3017681703="" class="inline ng-star-inserted">

) is the traditional reagent, modern protocols often employ Copper(II) bromide (

) or N-Bromosuccinimide (NBS) to suppress poly-bromination.[1]
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Figure 1: Synthetic pathway via

-bromination of 4-acetylbiphenyl.

Critical Quality Attribute (CQA): The reaction progress is monitored by 1H NMR. The methyl

singlet of the starting material (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

2.65 ppm) disappears, replaced by the methylene singlet of the product (

4.48 ppm).[4]

Comprehensive Spectral Analysis
A. Mass Spectrometry (EI-MS)
The mass spectrum is dominated by the stability of the biphenyl system and the distinctive

isotopic signature of bromine.[1][2][4]

Key Fragmentation Pattern:

Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

): A characteristic 1:1 doublet at m/z 274 and 276, corresponding to

and

isotopes.[4]
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-Cleavage (Base Peak): The bond between the carbonyl carbon and the

-carbon is weak.[1][4] Cleavage results in the loss of the bromomethyl radical (ngcontent-ng-
c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, mass 93/95).[4]

Result: A dominant peak at m/z 181 (the 4-phenylbenzoyl cation).[1][2][4]

Decarbonylation: The m/z 181 ion ejects CO (28 amu).[1][2][4]

Result: A strong peak at m/z 153 (the biphenyl cation, ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703="" class="inline ng-star-inserted">

).[4]

Molecular Ion [M]+
m/z 274 / 276 (1:1)

Acyl Cation [Ph-Ph-CO]+
m/z 181 (Base Peak)

 α-Cleavage

- CH2Br radical

Biphenyl Cation [Ph-Ph]+
m/z 153

 Decarbonylation

- CO
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Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1][2]

B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the conversion of the ketone and the presence of the alkyl halide.[1]

[2][4]
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Functional Group

Wavenumber (ngcontent-
ng-c1989010908=""
_nghost-ng-
c3017681703=""
class="inline ng-star-
inserted">

)

Assignment & Nuance

C=O Stretch 1690 – 1705

Conjugated ketone.[1][4] The

electronegative ngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

-bromine induces a slight

hypsochromic shift (higher

frequency) compared to the

non-brominated precursor

(~1680

).[1]

C-H Stretch 3030 – 3060
Aromatic C-H stretching

(weak).[1][2][4]

C-H Stretch 2950 – 2980

Methylene (ngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

) C-H stretching.[4]

C=C Stretch 1600, 1580

Aromatic ring skeletal

vibrations (Biphenyl

characteristic).[1][2][4]

C-Br Stretch 600 – 700

Strong, broad band

characteristic of alkyl

bromides.[1][2][4]
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C. Nuclear Magnetic Resonance (NMR)
1H NMR (Proton)
Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

(Chloroform-d).[1][4] The spectrum is distinct due to the deshielding effect of the carbonyl and
the bromine.[2][4]
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Shift
(ngcontent-ng-
c1989010908="
" _nghost-ng-
c3017681703="
" class="inline
ng-star-
inserted">

ppm)

Multiplicity Integration Assignment
Structural
Insight

8.05 – 8.10
Doublet (

Hz)
2H

Ar-H (Ortho to

C=O)

Deshielded by

carbonyl

anisotropy.[1]

7.68 – 7.75

Doublet

(ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-

star-inserted">

Hz)

2H
Ar-H (Meta to

C=O)

Part of the

AA'BB' system of

the central ring.

[1][4]

7.60 – 7.65 Multiplet 2H
Ar-H (Terminal

Ph)

Ortho protons of

the distal phenyl

ring.[1][2][4]

7.40 – 7.50 Multiplet 3H
Ar-H (Terminal

Ph)

Meta/Para

protons of the

distal phenyl

ring.[1][2][4]

4.48 Singlet 2H ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-

star-inserted">

Diagnostic Peak.

Significant

downfield shift

from ~2.65 ppm

(methyl ketone)

due to Br
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electronegativity.

[4]

13C NMR (Carbon)
Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

.[4]

Shift (ngcontent-ng-
c1989010908="" _nghost-
ng-c3017681703=""
class="inline ng-star-
inserted">

ppm)

Assignment Notes

191.2 C=O Ketone carbonyl.[1]

146.5 Ar-C (Quaternary)
Ipso carbon linked to the

second phenyl ring.[1][2][4]

139.8 Ar-C (Quaternary)
Ipso carbon of the terminal

phenyl ring.[1][2][4]

132.5 Ar-C (Quaternary)
Ipso carbon linked to C=O.[1]

[2][4]

129.5 – 127.0 Ar-C (Methine)

Multiple peaks corresponding

to the biphenyl aromatic

signals.[1][2][4]

31.2

ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703=""

class="inline ng-star-inserted">

-Carbon.[1][4] Upfield relative

to oxygenated carbons but

distinct for bromides.[1][2][4]

Quality Control & Troubleshooting
When analyzing data, watch for these common issues:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-nitroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-nitroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-2%27%2C4%27-dichloroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-nitroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-2%27%2C4%27-dichloroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-nitroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-2%27%2C4%27-dichloroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-nitroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-2%27%2C4%27-dichloroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-nitroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-nitroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-2%27%2C4%27-dichloroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-nitroacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Residual Starting Material: Look for a singlet at 2.65 ppm (1H NMR) or 26.6 ppm (13C

NMR).[1][2][4] This indicates incomplete bromination.[1][2][4]

Dibromination: A singlet appearing downfield around 6.5 ppm indicates the formation of the

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-dibromo species (

), often caused by excess bromine or high reaction temperatures.[1][4]

Hydrolysis: If the sample is wet or stored improperly, a peak at 4.8 ppm may appear,

corresponding to the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

-hydroxy ketone (

).[1][4]

Safety Protocols (Lachrymator)
Warning: 2-Bromo-4'-phenylacetophenone is a potent lachrymator (tear gas agent) and skin

irritant.[1][2]

Engineering Controls: All weighing and transfers must be performed inside a functioning

chemical fume hood.

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate

(ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) or acetone before being removed from the hood to quench residual alkyl bromide.[4]

PPE: Double nitrile gloves are recommended.[1][2][4] If skin contact occurs, wash with

copious amounts of soap and water; do not use organic solvents on skin as they may

increase absorption.[1][2][4]
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Organic Syntheses.p-Bromophenacyl Bromide (Procedure Analogue). Coll. Vol. 1, p.127

(1941).[1][2][4] Retrieved from [Link](Cited for general bromination methodology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-2%27%2C4%27-dichloroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-nitroacetophenone
http://www.orgsyn.org/demo.aspx?prep=CV1P0127
https://www.benchchem.com/product/b085669?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-2%27%2C4%27-dichloroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-2%27%2C4%27-dichloroacetophenone
https://www.cookechem.com/Detail/A1521212.htm
https://www.cookechem.com/Detail/A1521212.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-nitroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-nitroacetophenone
https://sielc.com/ethanone-1-11-biphenyl-4-yl-2-bromo
https://www.benchchem.com/product/b085669#2-bromo-4-phenylacetophenone-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b085669#2-bromo-4-phenylacetophenone-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b085669#2-bromo-4-phenylacetophenone-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b085669#2-bromo-4-phenylacetophenone-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085669?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

